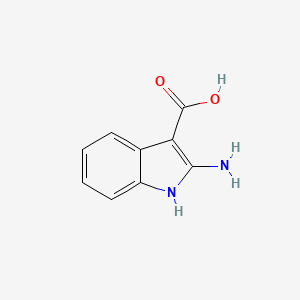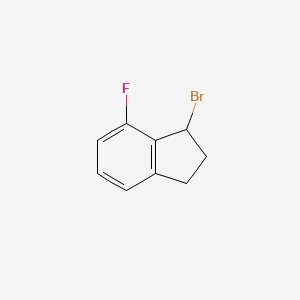
1-bromo-7-fluoro-2,3-dihydro-1H-indene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-7-fluoro-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological and chemical properties
准备方法
Synthetic Routes and Reaction Conditions: 1-Bromo-7-fluoro-2,3-dihydro-1H-indene can be synthesized through several synthetic routes. One common method involves the bromination of 7-fluoro-2,3-dihydro-1H-indene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions: 1-Bromo-7-fluoro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of 7-fluoro-2,3-dihydro-1H-indene by removing the bromine atom.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Major Products:
Substitution: Various substituted indene derivatives depending on the nucleophile used.
Oxidation: Ketones or aldehydes.
Reduction: 7-Fluoro-2,3-dihydro-1H-indene.
科学研究应用
1-Bromo-7-fluoro-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-bromo-7-fluoro-2,3-dihydro-1H-indene involves its interaction with various molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
相似化合物的比较
1-Bromo-2,3-dihydro-1H-indene: Lacks the fluorine atom, which may result in different reactivity and applications.
7-Fluoro-2,3-dihydro-1H-indene:
1-Bromo-7-chloro-2,3-dihydro-1H-indene: Substitution of fluorine with chlorine can lead to variations in reactivity and biological activity.
Uniqueness: 1-Bromo-7-fluoro-2,3-dihydro-1H-indene is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and biological properties
属性
分子式 |
C9H8BrF |
|---|---|
分子量 |
215.06 g/mol |
IUPAC 名称 |
1-bromo-7-fluoro-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C9H8BrF/c10-7-5-4-6-2-1-3-8(11)9(6)7/h1-3,7H,4-5H2 |
InChI 键 |
ITBJOTISDNHEDQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C1Br)C(=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


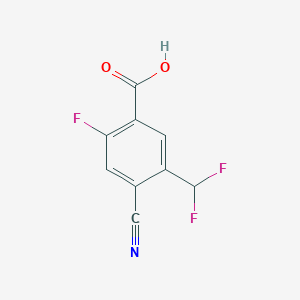
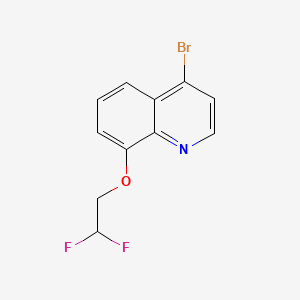
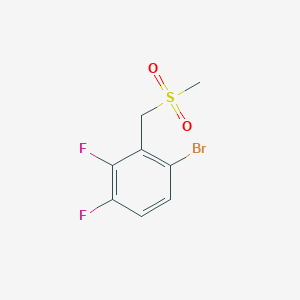
![N-[4-(2,2,3,3-tetrafluorocyclobutyl)phenyl]acetamide](/img/structure/B15315833.png)
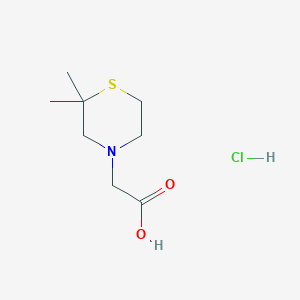
![(3-Ethyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B15315851.png)
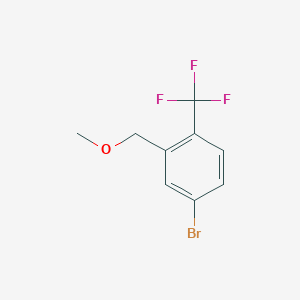
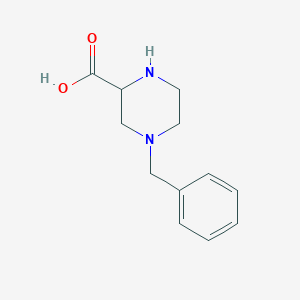
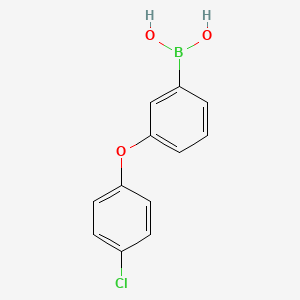
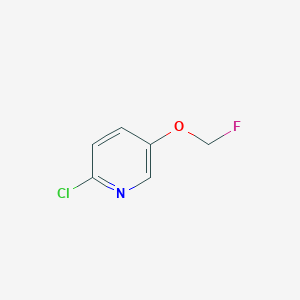
![2-{1-[2-(1H-1,2,3,4-tetrazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride](/img/structure/B15315891.png)
![(3R,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione](/img/structure/B15315904.png)
![(2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)methanamine](/img/structure/B15315906.png)
